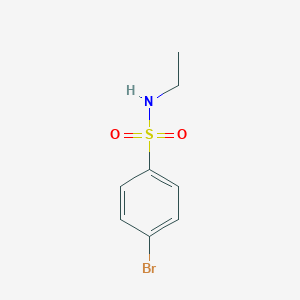

4-Bromo-N-ethylbenzenesulfonamide

Descripción

Overview of Benzenesulfonamide (B165840) Class in Academic Contexts

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and chemical synthesis. nih.gov This structural motif, characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂), is a versatile pharmacophore found in a wide array of therapeutic agents. nih.gov In academic research, benzenesulfonamides are extensively studied for their diverse biological activities. They are known to interact with various enzymes, with a notable example being carbonic anhydrases, which are involved in numerous physiological and pathological processes. nih.govmdpi.com

The versatility of the benzenesulfonamide structure allows for extensive chemical modification. The phenyl ring and the sulfonamide nitrogen can be substituted with various functional groups, leading to a vast library of derivatives with distinct physicochemical properties and biological targets. nih.govresearchgate.net This modularity makes them attractive candidates for drug discovery and development, with research spanning areas such as antibacterial, and antiviral applications. nih.govresearchgate.netyoutube.com

Rationale for Focused Research on 4-Bromo-N-ethylbenzenesulfonamide

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on analogous compounds. The presence of a bromine atom at the para-position (position 4) of the benzene ring is a key feature. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The N-ethyl substitution on the sulfonamide group further refines the compound's properties. N-alkylation of sulfonamides can influence their solubility, cell permeability, and pharmacokinetic profile. acs.org Research into N-alkyl-4-bromobenzenesulfonamides has explored their potential as anticonvulsant agents, suggesting that this class of compounds warrants further investigation. acs.org Therefore, this compound serves as a specific molecular entity to probe the structure-activity relationships within the broader class of halogenated N-alkylbenzenesulfonamides.

A common synthetic route to produce N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. researchgate.netprepchem.com For instance, 4-Bromo-N-[2-(1H-imidazol-1-yl)ethyl]benzenesulfonamide is synthesized by treating 1H-imidazole-1-ethanamine with 4-bromobenzenesulfonyl chloride. prepchem.com A similar principle would apply to the synthesis of this compound, where ethylamine (B1201723) would be reacted with 4-bromobenzenesulfonyl chloride.

Historical Perspective of Sulfonamide Research and Development

The history of sulfonamides is a landmark in the field of medicine. wikipedia.org The journey began in the early 20th century with the discovery of Prontosil, a sulfonamide-containing dye, which was found to have antibacterial properties. wikipedia.orgopenaccesspub.org This discovery, made by Gerhard Domagk in the 1930s, ushered in the era of antibacterial chemotherapy and earned him the Nobel Prize. openaccesspub.orgnih.gov

It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active compound sulfanilamide (B372717). wikipedia.orgopenaccesspub.org This revelation led to a surge in the synthesis and study of thousands of sulfanilamide derivatives, creating the "sulfa craze" of the late 1930s. wikipedia.orghuvepharma.com These sulfa drugs were the first broadly effective systemic antibacterials and were credited with saving countless lives during World War II. wikipedia.orghuvepharma.com The widespread use of sulfonamides also brought to light the concept of drug resistance, as bacteria began to evolve mechanisms to evade their action. researchgate.net Beyond their antibacterial effects, further research revealed that some sulfonamides possessed other therapeutic properties, leading to the development of diuretics and antidiabetic agents. openaccesspub.org

Current State of Research on Halogenated Sulfonamides

The incorporation of halogen atoms into sulfonamide structures continues to be an active area of research. Halogenation can significantly impact a molecule's biological activity and physicochemical properties. nih.gov Current research explores the use of halogenated sulfonamides in various therapeutic areas. For example, novel halogenated sulfonamide biguanides have been synthesized and investigated for their anticoagulant properties. nih.gov

Furthermore, halogenated benzenesulfonamides are utilized as key intermediates in the synthesis of more complex molecules. The bromine atom in compounds like 4-bromobenzenesulfonamide (B1198654) can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures. acs.org The study of the crystal structures of halogenated sulfonamides, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, provides valuable insights into their solid-state properties and intermolecular interactions, which are crucial for drug design and formulation. nih.gov The ongoing investigation into halogenated sulfonamides underscores their continued importance in the development of new chemical entities with potential therapeutic applications. nih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| 4-bromobenzenesulfonyl chloride |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide |

| Prontosil |

| Sulfanilamide |

| 4-Bromo-N-[2-(1H-imidazol-1-yl)ethyl]benzenesulfonamide |

| 1H-imidazole-1-ethanamine |

Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-N,N-diethylbenzene-1-sulfonamide | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide |

| Molecular Formula | C₈H₁₀BrNO₂S | C₁₀H₁₄BrNO₂S | C₁₀H₁₃BrN₂O₃S |

| Molecular Weight | 264.14 g/mol | 292.2 g/mol | 321.2 g/mol |

| Physical Form | Not specified | Liquid | White solid |

| Melting Point | Not specified | Not specified | 411 K (138 °C) nih.gov |

| IUPAC Name | This compound | 4-bromo-N,N-diethylbenzenesulfonamide | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide |

Structure

2D Structure

Propiedades

IUPAC Name |

4-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPUEFFXFOOTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173580 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-25-4 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Bromo-N-ethylbenzenesulfonamide

The construction of the target molecule can be approached by forming the sulfur-nitrogen bond as the key step or by modifying a pre-existing sulfonamide scaffold. The most prevalent methods include nucleophilic substitution, direct bromination, and streamlined one-pot strategies.

The most classic and widely utilized method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgcbijournal.comijarsct.co.in In this approach, the synthesis of this compound is achieved by reacting the precursor 4-bromobenzenesulfonyl chloride with ethylamine (B1201723).

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of ethylamine on the highly electrophilic sulfur atom of the sulfonyl chloride group. solubilityofthings.com This addition is followed by the elimination of a chloride ion, forming the stable sulfonamide linkage. Typically, a base such as pyridine is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. wikipedia.org This method is highly effective due to the high reactivity of the sulfonyl chloride functional group. solubilityofthings.comguidechem.com The formation of a sulfonamide is a classic method for converting an amine into a crystalline derivative, which is often stable and easily purified. wikipedia.org

Table 1: Nucleophilic Substitution for this compound Synthesis

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Key Reagents/Conditions | Product | Byproduct |

| 4-Bromobenzenesulfonyl Chloride | Ethylamine | Base (e.g., Pyridine), Organic Solvent | This compound | Pyridinium hydrochloride |

An alternative synthetic route involves the direct bromination of N-ethylbenzenesulfonamide. This approach starts with a pre-formed sulfonamide and introduces the bromine atom onto the aromatic ring in a subsequent step. The sulfonyl group is deactivating and meta-directing; however, electrophilic aromatic substitution reactions can still yield para-substituted products, though yields and selectivity can be a challenge.

Reagents commonly used for such electrophilic bromination include N-bromosuccinimide (NBS) or N,N-dibromobenzenesulfonamide. nih.govorganic-chemistry.org These reagents serve as a source of electrophilic bromine (Br+). The reaction typically requires a catalyst and controlled conditions to favor the desired para-substitution and prevent the formation of ortho or multiple-brominated byproducts. While conceptually straightforward, this method's practicality depends on achieving high regioselectivity for the 4-position on the benzene (B151609) ring.

To improve process efficiency and reduce waste, one-pot synthesis strategies have been developed for various sulfonamides. znaturforsch.com These methods combine multiple reaction steps into a single procedure without isolating intermediate compounds. For the synthesis of this compound, a one-pot approach could involve the in situ generation of the sulfonyl chloride followed immediately by amidation.

For example, a thiol can be converted directly to its corresponding sulfonyl chloride through oxidative chlorination using reagents like a combination of H₂O₂ and SOCl₂. organic-chemistry.org This highly reactive intermediate can then be directly treated with ethylamine in the same reaction vessel to yield the final sulfonamide product. Such methods are often accelerated using microwave irradiation, which can significantly shorten reaction times and improve yields. znaturforsch.comciac.jl.cn These strategies are advantageous as they minimize handling of hazardous intermediates and reduce solvent usage and purification steps. nih.gov

Precursor Compounds and Reagents in Synthetic Schemes

The success of any synthetic route is critically dependent on the availability and reactivity of its starting materials. For this compound, the key precursors are 4-bromobenzenesulfonyl chloride and the corresponding amine.

4-Bromobenzenesulfonyl chloride is a pivotal intermediate in the synthesis of numerous sulfonamides and other pharmaceutical compounds. guidechem.com It is a white to off-white crystalline solid at room temperature. guidechem.com There are several well-established methods for its preparation:

From 4-Bromobenzenesulfonic Acid: The most direct route involves the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride. guidechem.com This reaction effectively converts the sulfonic acid group (-SO₃H) into the more reactive sulfonyl chloride group (-SO₂Cl).

Chlorosulfonation of Bromobenzene (B47551): Another common industrial method is the direct chlorosulfonation of bromobenzene using chlorosulfonic acid (ClSO₃H). guidechem.com In this electrophilic aromatic substitution reaction, the chlorosulfonyl group is introduced onto the benzene ring. The reaction conditions must be carefully controlled, typically at low temperatures, to favor the formation of the para-isomer. guidechem.com

Table 2: Common Synthetic Routes for 4-Bromobenzenesulfonyl Chloride

| Starting Material | Key Reagent(s) | Reaction Type |

| 4-Bromobenzenesulfonic Acid | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Chlorination |

| Bromobenzene | Chlorosulfonic Acid (ClSO₃H) | Electrophilic Aromatic Substitution (Chlorosulfonation) |

| Thiol Derivatives | 30% H₂O₂, ZrCl₄ | Oxidative Chlorination |

Amines are the nitrogen source in sulfonamide synthesis, acting as nucleophiles that attack the sulfonyl chloride. The nature of the amine determines the final structure of the sulfonamide.

Ethylamine (Primary Amine): As a primary amine (RNH₂), ethylamine reacts with 4-bromobenzenesulfonyl chloride to form a secondary sulfonamide (R-SO₂-NHR'). The resulting sulfonamide still possesses a hydrogen atom on the nitrogen, which can participate in hydrogen bonding.

Diethylamine (Secondary Amine): A secondary amine (R₂NH) like diethylamine would react with 4-bromobenzenesulfonyl chloride to produce a tertiary sulfonamide (R-SO₂-NR'₂), such as 4-bromo-N,N-diethylbenzenesulfonamide. sigmaaldrich.com This product lacks a hydrogen atom on the nitrogen, altering its chemical properties, such as acidity and hydrogen bonding capability, compared to the product derived from a primary amine.

The reaction between a sulfonyl chloride and a primary or secondary amine is the basis of the Hinsberg reaction, a classic chemical test used to distinguish between primary, secondary, and tertiary amines. wikipedia.org The choice of amine is therefore fundamental to designing the final molecular architecture and properties of the target sulfonamide. ijarsct.co.in

Reaction Conditions and Optimization Protocols

Solvent Effects on Reaction Yield and Selectivity

The solvent is a critical component in the synthesis of benzenesulfonamides, as it can significantly influence reaction rates, yields, and the selectivity of the desired product over potential side products. The choice of solvent affects the solubility of reactants, stabilizes transition states, and can participate in the reaction mechanism.

In sulfonamide synthesis, a variety of organic solvents are employed. The polarity of the solvent plays a crucial role; for instance, in reactions involving charged intermediates or polar reactants like sulfonyl chlorides and amines, polar solvents are generally preferred to facilitate dissolution and interaction. However, the presence of certain solvents can also lead to reduced yields. For example, some solvents may have a devastating effect on biological membranes when whole-cell biotransformations are used, and their toxicity often correlates with their hydrophobic character nih.gov. The presence of solvents like toluene can lead to a reduction in biomass yield, which is an important consideration in biocatalytic processes nih.gov.

Research into the synthesis of related sulfonamide structures has shown that water can be a highly favorable solvent, particularly when combined with specific catalysts, leading to improved reaction times and yields researchgate.net. The use of aqueous media under controlled pH conditions has been described as an environmentally benign approach, often allowing for simple product isolation through filtration after acidification rsc.org. In some cases, polyethylene glycol 400 (PEG 400) has been used as a green and powerful reaction medium, especially as a co-solvent to handle liquid reagents effectively acs.org. The choice of solvent can even alter the reaction mechanism from a three-component to a four-component pathway, as observed when methanol was used in the synthesis of certain quinazolinone derivatives researchgate.net.

The impact of different solvents on the yield of sulfonamide-related reactions is often investigated systematically to identify the optimal medium. The following table summarizes findings from studies on related chemical syntheses, illustrating the significant variability in product yield based on the solvent used.

Table 1: Effect of Various Solvents on Reaction Yield in Related Syntheses

| Solvent | Yield (%) | Reference Reaction |

|---|---|---|

| Water (H₂O) | High | Thiocyanation of indoles researchgate.net |

| Acetonitrile (CH₃CN) | 91% | Synthesis of sulfonamide compounds via visible-light catalysis nih.gov |

| Dimethylformamide (DMF) | 61% | Synthesis of sulfonamide compounds via visible-light catalysis nih.gov |

| Methanol (MeOH) | N/A (Altered mechanism) | Synthesis of Benzimidazolo[2,3-b]quinazolinone Derivatives researchgate.net |

| Ethanol (EtOH) | Good to Excellent | Sustainable synthesis of sulfonamides via oxidative chlorination rsc.org |

Catalytic Systems in Benzenesulfonamide (B165840) Formation

Catalysts are frequently employed in the synthesis of benzenesulfonamides to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. A range of catalytic systems, from noble metals to photocatalysts, have been developed for this purpose.

Noble metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are often used in hydrogenation steps that may be part of a multi-step synthesis route to benzenesulfonamide precursors google.com. These reactions are typically carried out in inert solvents like water or lower alkanols at moderate temperatures and pressures google.com.

More recently, copper-based catalytic systems have gained attention. For instance, a dual copper and visible light-induced catalytic system has been developed for the coupling of phenylsulfinic acid derivatives and aryl azides to produce sulfonamides under redox-neutral conditions nih.gov. In this system, various copper species were tested, with copper(I) cyanide (CuCN) proving to be optimal nih.gov.

In some synthetic pathways for N-alkyl benzenesulfonamides, a ternary catalyst system comprising ethyltriphenylphosphonium bromide, a silver compound, and porphyrin has been utilized to promote the reaction between an ether and an amino agent, achieving high yields google.com. Additionally, poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been reported as efficient reagents, which can act as catalysts, in one-pot, three-component reactions to synthesize related heterocyclic structures researchgate.net.

The following table provides an overview of different catalytic systems used in the formation of sulfonamides and related compounds.

Table 2: Catalytic Systems in Benzenesulfonamide and Related Syntheses

| Catalyst System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Palladium or Platinum on Carbon | Benzenesulfonic acid salts | Catalytic Hydrogenation | Used in precursor synthesis; operates at 0-50°C and 1-5 bar google.com. |

| Copper(I) Cyanide (CuCN) / Ir(ppy)₃ | Aryl azides and Phenylsulfinic acids | Dual Copper/Visible Light Catalysis | S(O)₂–N bond formation; proceeds under mild, redox-neutral conditions nih.gov. |

| Ethyltriphenylphosphonium bromide / Silver compound / Porphyrin | Methyl tertiary butyl ether and Benzenesulfonamide compounds | Ternary Catalysis | High yield synthesis of N-tert-Butylbenzenesulfenamide google.com. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental physical parameters that exert a significant influence on the kinetics of chemical reactions, including the synthesis of this compound. Reaction kinetics, which encompasses the rate of reaction and the pathway it follows, is highly sensitive to these conditions.

Generally, an increase in temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This typically results in an increased reaction rate, as described by the Arrhenius equation. In the synthesis of benzenesulfonamides, reaction temperatures can range from 0°C to 130°C depending on the specific pathway google.com. For example, catalytic hydrogenation steps may be performed at lower temperatures (0-50°C), while reactions involving phosgene might be carried out at higher temperatures (70-90°C) google.com. However, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted side products. Studies on the thermal stability of sulfonamides have shown that while they are stable during pasteurization, significant degradation can occur at higher temperatures, such as sterilization at 120°C for 20 minutes nih.gov. The rate of sulfonamide dissociation has been observed to increase with temperature, which in turn affects binding equilibria in biological systems nih.gov.

Pressure primarily affects reactions involving gaseous reactants or where there is a change in the number of moles of gas between reactants and products. In the synthesis of benzenesulfonamides, pressure is often controlled in reactions such as catalytic hydrogenations, which are typically run at pressures of 1-5 bar google.com. For reactions in the liquid phase, the effect of pressure on reaction rates is generally less pronounced unless very high pressures are applied. However, in specialized applications like near-ambient pressure studies of catalytic reactions, controlling the pressure is essential to understanding surface kinetics and reaction mechanisms on a catalyst's surface . In some impregnation processes used in materials science, a pressure differential created by a vacuum can be used to draw reagents into a porous structure, a principle that could be adapted for specific synthetic setups mdpi.com.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and enhance safety. The synthesis of this compound can benefit from several green chemistry strategies, focusing on the use of eco-friendly solvents, energy-efficient processes, and waste reduction.

One of the most significant green approaches is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its safety, availability, and low environmental impact mdpi.comnih.gov. Facile and eco-friendly methods for sulfonamide synthesis have been developed using water as the solvent, often in the presence of a simple base like sodium carbonate to act as an HCl scavenger mdpi.comiscientific.org. This approach can eliminate the need for expensive and toxic organic solvents and bases, and product isolation often simplifies to filtration, minimizing waste rsc.orgmdpi.com. Other green media include polyethylene glycols (PEGs), which are biodegradable, recyclable, and easily removable acs.org.

Flow synthesis is another green technology that offers advantages over traditional batch processing. It allows for a rapid, safe, and easily scalable preparation of sulfonamides acs.org. Flow reactors enhance heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and purity, often minimizing the need for further purification acs.org.

Mechanosynthesis, which involves conducting reactions in the solid state with mechanical energy (e.g., grinding or milling), represents a solvent-free approach to chemical synthesis jddhs.com. A one-pot, solvent-free mechanochemical method for synthesizing sulfonamides has been demonstrated, involving a tandem oxidation-chlorination followed by amination . This methodology avoids the use of bulk solvents, thereby reducing waste and environmental concerns associated with solvent disposal jddhs.com.

Furthermore, the development of catalytic processes, as discussed in section 2.3.2, is a cornerstone of green chemistry nih.gov. Catalysts allow reactions to proceed with higher atom economy, under milder conditions, and often with greater selectivity, all of which contribute to a greener synthetic route nih.govjddhs.com. The use of biocatalysis, employing enzymes or whole microorganisms, offers a highly selective and eco-friendly approach, with reactions often occurring under mild conditions in aqueous media jddhs.com.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-acetamidobenzenesulfonyl chloride |

| Acetonitrile |

| Acetone |

| Ammonium thiocyanate |

| Aryl azides |

| Benzenesulfonic acid |

| Benzolamide |

| Carbon tetrachloride |

| Chlorobenzene |

| Chloroform |

| Chlorpropamide |

| Copper(I) cyanide |

| Cyclohexane |

| Dichloroethane |

| Dimethylformamide |

| Ethanol |

| Ethoxzolamide |

| Ethyl acetate |

| Ethylbenzene |

| Ethyltriphenylphosphonium bromide |

| Glimepiride |

| Glibenclamide |

| Gliquidone |

| Glipizide |

| Glycerol |

| Hexane |

| Hydrogen chloride |

| Methanol |

| Methazolamide |

| Methyl tertiary butyl ether |

| N,N,N',N'-tetrabromobenzene-1,3-disulfonamide |

| N-(1H-arylimidazol-2-yl)arylsulfonamides |

| N-(1,4-dihydroquinazolin-2-yl)arylsulfonamides |

| Palladium |

| Phenylsulfinic acid |

| Phosgene |

| Platinum |

| Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) |

| Polyethylene glycol 400 |

| Porphyrin |

| Potassium carbonate |

| Propylbenzene |

| Silver |

| Sodium carbonate |

| Sodium dichloroisocyanurate dihydrate |

| Sulfanilamide (B372717) |

| Thionyl chloride |

| Tolbutamide |

| Toluene |

| Water |

Chemical Reactivity and Mechanistic Studies

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a key feature of the molecule, influencing its chemical and physical properties. Its reactivity is centered on the nitrogen and sulfur atoms and the bond connecting them.

The stability of the sulfonamide bond is pH-dependent, undergoing hydrolysis under both acidic and basic conditions, although typically requiring forcing conditions.

Under acidic conditions , the hydrolysis of N-alkylbenzenesulfonamides is generally a slow process. The reaction is initiated by the protonation of the nitrogen or one of the oxygen atoms of the sulfonamide group. Protonation of the nitrogen atom is followed by the nucleophilic attack of a water molecule on the sulfur atom. This leads to the formation of a tetrahedral intermediate which then breaks down to yield 4-bromobenzenesulfonic acid and ethylamine (B1201723). The presence of a strong electron-withdrawing sulfonyl group makes the hydrogen on the nitrogen atom acidic, which can be removed by a base. youtube.comdoubtnut.comlibretexts.org

In basic media , the hydrolysis proceeds via the deprotonation of the sulfonamide nitrogen, forming an anionic species. This is followed by the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. The resulting dianionic intermediate is unstable and subsequently cleaves the sulfur-nitrogen bond to produce 4-bromobenzenesulfonate (B403753) and ethylamine. The rate of hydrolysis in basic conditions is generally slower than in acidic conditions for many sulfonamides.

| Condition | Proposed Mechanism | Products |

| Acidic | Protonation followed by nucleophilic attack of water | 4-Bromobenzenesulfonic acid and Ethylamine |

| Basic | Deprotonation followed by nucleophilic attack of hydroxide | 4-Bromobenzenesulfonate and Ethylamine |

The sulfonamide group is generally resistant to oxidation due to the sulfur atom being in its highest oxidation state (+6). However, the N-H bond can be susceptible to some oxidation reactions, potentially leading to the formation of N-halo derivatives in the presence of specific halogenating agents.

Conversely, the reduction of the sulfonamide group is a challenging transformation. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to cleave the sulfur-nitrogen bond. This reduction would likely yield 4-bromobenzenethiol and ethylamine, although this reaction is not commonly employed due to the high reactivity of the reducing agent and potential for side reactions.

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom attached to the phenyl ring is a versatile handle for a variety of chemical transformations, allowing for the further functionalization of the molecule.

The bromine atom on the benzene (B151609) ring of 4-Bromo-N-ethylbenzenesulfonamide can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. libretexts.orgbyjus.comorganicchemistrytutor.comyoutube.com For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. The sulfonamide group (-SO₂NHR) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. However, its electron-withdrawing nature can facilitate SNAr reactions, particularly with strong nucleophiles and under forcing conditions.

The mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and the sulfonyl group. In the final step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

| Reactant | Conditions | Product |

| Strong Nucleophile (e.g., RO⁻, R₂NH) | High Temperature, Polar Aprotic Solvent | 4-Alkoxy-N-ethylbenzenesulfonamide or 4-(Dialkylamino)-N-ethylbenzenesulfonamide |

The carbon-bromine bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, leading to the synthesis of substituted styrenes or other vinylarenes.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Aryl or Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 4-Aryl-N-ethylbenzenesulfonamide or 4-Vinyl-N-ethylbenzenesulfonamide |

| Heck | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-(Substituted vinyl)-N-ethylbenzenesulfonamide |

Further electrophilic substitution on the aromatic ring of this compound is influenced by the directing effects of the existing substituents: the bromine atom and the N-ethylsulfonamide group.

The bromine atom is a deactivating but ortho-, para-directing group. libretexts.org This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. The N-ethylsulfonamide group is a moderately deactivating and meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group.

When both groups are present, their directing effects must be considered. The bromine atom directs incoming electrophiles to the positions ortho and para to it (positions 2, 6, and 4). The N-ethylsulfonamide group directs incoming electrophiles to the positions meta to it (positions 3 and 5). Therefore, the position of further electrophilic substitution will be a result of the combined influence of these two groups, with the positions ortho to the bromine and meta to the sulfonamide group (positions 2 and 6) being the most likely sites of attack.

| Reagent | Reaction | Expected Major Product(s) |

| HNO₃/H₂SO₄ | Nitration | 4-Bromo-2-nitro-N-ethylbenzenesulfonamide and 4-Bromo-3-nitro-N-ethylbenzenesulfonamide |

| Br₂/FeBr₃ | Bromination | 2,4-Dibromo-N-ethylbenzenesulfonamide and 3,4-Dibromo-N-ethylbenzenesulfonamide |

| SO₃/H₂SO₄ | Sulfonation | 5-Bromo-2-(ethylsulfamoyl)benzenesulfonic acid and 2-Bromo-5-(ethylsulfamoyl)benzenesulfonic acid |

Reactivity of the N-Ethyl Moiety

The reactivity of the N-ethyl moiety in this compound is centered around the nitrogen atom and the adjacent ethyl group. The nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile, while the hydrogen atoms on the ethyl group can be subject to substitution or modification under specific reaction conditions.

Modifications of the Ethyl Chain

Modifications of the ethyl chain of this compound are less commonly reported than reactions at the nitrogen atom. However, studies on related N-alkylsulfonamides suggest potential pathways for functionalization.

One notable example is the electrochemical α-methoxylation of N,N-diethylbenzenesulfonamide. This reaction introduces a methoxy (B1213986) group at the carbon atom adjacent to the nitrogen, proceeding through a Pummerer-type rearrangement of an initially formed sulfonium (B1226848) ion. This α-functionalized product can then undergo further transformations, including dealkylation.

Another potential modification involves reactions at the terminal methyl group of the ethyl chain, although this would likely require harsh conditions or highly selective reagents that are not commonly described for this class of compounds. The primary focus of reactivity studies on N-alkylsulfonamides remains on the nitrogen atom and its immediate vicinity.

| Compound (Analogous System) | Reaction | Reagents/Conditions | Product | Reference |

| N,N-Diethylbenzenesulfonamide | Electrochemical α-methoxylation | Electrolysis in methanol | α-Methoxy-N,N-diethylbenzenesulfonamide | |

| N-Alkylamides | Electrochemical α-methoxylation followed by reaction with sodium aryl sulfinates | 1. Electrolysis in methanol; 2. Sodium aryl sulfinate, Ph₃P⁺BF₄⁻ | 1-(N-Acylamino)alkyl sulfones | nih.gov |

Derivatives and Analogues of 4 Bromo N Ethylbenzenesulfonamide

Design Principles for Structural Modification

The structural modification of 4-Bromo-N-ethylbenzenesulfonamide is primarily guided by the goal of introducing new functionalities to alter its chemical properties and potential applications. Key design principles involve the strategic manipulation of different parts of the molecule. The sulfonamide nitrogen, the phenyl ring, and the ethyl group are all targets for modification.

A primary strategy involves the N-alkylation and N-aralkylation of the sulfonamide nitrogen. This approach aims to introduce a variety of substituents that can influence the compound's steric and electronic properties. The introduction of bulky groups can, for example, sterically hinder certain reactions, while the incorporation of electron-donating or electron-withdrawing groups can modulate the reactivity of the entire molecule.

Furthermore, the variation of the halogen on the phenyl ring is a key design consideration. Replacing the bromine atom with other halogens, such as fluorine or chlorine, allows for a systematic investigation of the impact of halogen size and electronegativity on the compound's properties. This can have a profound effect on the reactivity of the phenyl ring and the sulfonamide group.

Synthesis and Characterization of N-Substituted Analogues

The synthesis of N-substituted analogues of this compound is a cornerstone of research in this area. These synthetic efforts allow for the systematic exploration of how different substituents on the nitrogen atom influence the compound's properties.

Exploration of Alkyl and Aralkyl Substituents on Nitrogen

The introduction of alkyl and aralkyl groups onto the nitrogen atom of 4-bromobenzenesulfonamide (B1198654) is a common synthetic endeavor. A general and efficient method for the mono-N-alkylation of sulfonamides involves a manganese-catalyzed "borrowing hydrogen" approach. This method allows for the use of benzylic and simple primary aliphatic alcohols as alkylating agents. For instance, 4-bromobenzenesulfonamide can be readily N-benzylated using this protocol.

Another established method for synthesizing N-alkyl and N-aralkyl derivatives involves a two-step process. First, the parent sulfonamide is synthesized by reacting the corresponding sulfonyl chloride with an amine. The resulting N-substituted sulfonamide can then be further alkylated or aralkylated. For example, N-alkyl/aryl-4-chlorobenzenesulfonamides can be synthesized by treating N-alkyl/aryl substituted amines with 4-chlorobenzenesulfonyl chloride. These products can then be derivatized by reacting them with alkyl or aralkyl halides, such as ethyl iodide or benzyl (B1604629) chloride, in the presence of a base like sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). who.intresearchgate.net

The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been achieved through a two-step process where 4-methylbenzenesulfonyl chloride is first treated with allylamine, followed by benzylation of the resulting sulfonamide. nsf.gov A similar strategy can be applied to 4-bromobenzenesulfonyl chloride to generate a variety of N-alkyl and N-aralkyl derivatives.

A specific example is the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, which involves the in situ formation of n-propylisocyanate from n-propylcarbamic chloride and its subsequent reaction with 4-bromobenzenesulfonamide. nih.govresearchgate.net

Table 1: Synthesis of N-Alkyl/Aralkyl-4-halobenzenesulfonamide Derivatives

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |

| 4-Chlorobenzensulfonyl chloride | N-alkyl/aryl substituted amines | - | N-alkyl/aryl-4-chlorobenzenesulfonamide | who.intresearchgate.net |

| N-alkyl/aryl-4-chlorobenzenesulfonamide | Ethyl iodide / Benzyl chloride | NaH, DMF | N-ethyl/benzyl-N-alkyl/aryl-4-chlorobenzenesulfonamide | who.intresearchgate.net |

| 4-Bromobenzenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer precatalyst, K₂CO₃ | N-Benzyl-4-bromobenzenesulfonamide | |

| 4-Bromobenzenesulfonamide | n-Propylcarbamic chloride | K₂CO₃, Toluene (reflux) | 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | nih.govresearchgate.net |

| 4-Methylbenzenesulfonyl chloride | Allylamine | - | N-Allyl-4-methylbenzenesulfonamide | nsf.gov |

| N-Allyl-4-methylbenzenesulfonamide | Benzyl bromide | NaOH, THF | N-Allyl-N-benzyl-4-methylbenzenesulfonamide | nsf.gov |

Incorporation of Heterocyclic Moieties (e.g., Isoxazole (B147169), Piperazine (B1678402), Indole)

The incorporation of heterocyclic rings onto the sulfonamide nitrogen introduces significant structural diversity and is a key area of synthetic exploration.

Isoxazole: The synthesis of sulfonamides containing an isoxazole moiety has been reported. For example, 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide is synthesized through the condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole. This general approach can be adapted to use 4-bromobenzenesulfonyl chloride to produce the corresponding 4-bromo derivative. The synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives has also been achieved by reacting 3-ethyl-6-methoxy-5-aminobenzo[d]isoxazole with various sulfonyl chlorides in the presence of pyridine. nih.gov

Piperazine: The synthesis of sulfonamides incorporating a piperazine ring is well-documented. A common strategy involves the reaction of a sulfonyl chloride with a piperazine derivative. For instance, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized as part of research into treatments for metabolic syndrome. who.int The synthesis of 1-(4-bromophenyl)piperidine (B1277246) has been achieved by reacting bromobenzene (B47551) and piperidine (B6355638) in the presence of a strong base. google.com This product can then be further functionalized. Another approach involves the N-acylation of piperazine with an acid chloride, followed by further modification. For example, rhein (B1680588)–piperazine–furanone hybrids have been synthesized by reacting a rhein acid chloride with a piperazine-furanone intermediate. rsc.org The structure of 4-Bromo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide has also been reported. nih.gov

Indole (B1671886): The synthesis of sulfonamides containing an indole moiety can be achieved through various methods. One approach involves the direct sulfonylation of an indole derivative. For example, 4-bromo-1-(benzenesulfonyl)-1H-indole has been prepared from 4-bromoindole (B15604) and phenylsulfonyl chloride.

Table 2: Synthesis of N-Heterocyclic Derivatives of 4-Bromobenzenesulfonamide

| Heterocycle | Synthetic Approach | Example Product | Reference |

| Isoxazole | Condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole. | 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide | |

| Piperazine | Reaction of a sulfonyl chloride with a piperazine derivative. | N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives | who.int |

| Piperazine | Reaction of bromobenzene and piperidine followed by functionalization. | 1-(4-Bromophenyl)piperidine | google.com |

| Indole | Sulfonylation of 4-bromoindole with phenylsulfonyl chloride. | 4-Bromo-1-(benzenesulfonyl)-1H-indole |

Halogen Variations on the Phenyl Ring (e.g., Fluoro, Chloro Analogues)

The synthesis of fluoro and chloro analogues of this compound allows for a systematic study of how different halogens affect the compound's properties. The general synthetic route to these compounds involves the reaction of the corresponding 4-halobenzenesulfonyl chloride with ethylamine (B1201723).

The synthesis of N-alkyl/aryl-4-chlorobenzenesulfonamides is well-established, typically involving the reaction of 4-chlorobenzenesulfonyl chloride with the appropriate amine. who.intresearchgate.net The synthesis of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide has also been reported, providing a molecule with two different halogen substituents. researchgate.net

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a critical area of investigation. Modifications to the N-substituents and the halogen on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity.

For instance, the introduction of bulky alkyl or aralkyl groups on the nitrogen atom can sterically hinder the approach of reactants to the sulfonamide group or the adjacent phenyl ring. Electron-donating groups on the N-substituent can increase the electron density on the sulfonamide nitrogen, potentially affecting its nucleophilicity and the acidity of the N-H proton. Conversely, electron-withdrawing groups would have the opposite effect.

The nature of the halogen atom at the 4-position of the phenyl ring also plays a crucial role in the reactivity of the molecule. The electronegativity and size of the halogen atom influence the electronic properties of the benzene (B151609) ring through inductive and resonance effects. Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect. Chlorine and bromine are also electron-withdrawing but to a lesser extent. This variation in electron density on the phenyl ring can affect its susceptibility to electrophilic or nucleophilic aromatic substitution reactions.

In a series of 1,4-bis(arylsulfonamido)-benzene derivatives, it was found that electron-donating groups on the benzenesulfonyl moieties, such as 4-methyl and 4-phenyl, resulted in comparable or better inhibitory activities in a specific biological assay, while electron-withdrawing groups like 4-fluoro and 4-trifluoromethyl were less potent. Interestingly, the 4-bromo substituent showed good activity, suggesting a complex interplay of steric and electronic factors. nih.gov

The study of these structure-reactivity relationships is essential for the rational design of new derivatives with tailored chemical properties and potential applications.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 4-Bromo-N-ethylbenzenesulfonamide, with each technique providing unique insights into its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

In the ¹H NMR spectrum of a related compound, N-(4-bromophenyl)-4-methylbenzenesulfonamide, the aromatic protons appear as doublets in the range of δ 7.21-7.70 ppm. The methyl protons of the tosyl group are observed as a singlet at δ 2.35 ppm. rsc.org For N-ethylbenzenesulfonamide derivatives, the ethyl group protons typically exhibit a triplet for the methyl group and a quartet for the methylene (B1212753) group, arising from spin-spin coupling.

The ¹³C NMR spectrum provides information about the carbon framework. For instance, in N-(4-bromophenyl)-4-methylbenzenesulfonamide, the carbon atoms of the aromatic rings resonate between δ 118.3 and 144.2 ppm. rsc.org The carbon of the methyl group appears at δ 21.6 ppm. rsc.org In this compound, the carbons of the ethyl group would be expected at higher field strengths.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In sulfonamides, the asymmetric and symmetric stretching vibrations of the SO₂ group are prominent, typically appearing in the ranges of 1330–1125 cm⁻¹. mdpi.com The N-H stretching vibration in secondary sulfonamides is observed as a distinct band. The S-N stretching vibration is another key indicator, often found in the range of 935-875 cm⁻¹. researchgate.net Aromatic C-H stretching and C=C ring stretching vibrations are also expected in the spectrum.

Mass Spectrometry (EI-MS, HR-EI-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. High-Resolution EI-MS (HR-EI-MS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₈H₁₀BrNO₂S. sigmaaldrich.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions of the benzene (B151609) ring. libretexts.orgup.ac.za The presence of the bromine atom and the sulfonamide group as substituents on the benzene ring can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. up.ac.za These transitions typically occur in the 200-400 nm range. libretexts.org The electronic spectrum can also be influenced by n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group. libretexts.orguzh.ch

Quantum Chemical Calculations

To complement experimental data, quantum chemical calculations are employed to model the molecular and electronic properties of this compound.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. worldscientificnews.com Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry of this compound. mdpi.comworldscientificnews.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule.

Furthermore, DFT allows for the calculation of various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, providing insights into the molecule's reactivity and electronic transition characteristics. mdpi.comworldscientificnews.com The HOMO-LUMO energy gap is a key parameter related to the chemical stability and the energy required for electronic excitation. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital with the highest energy that contains electrons, acts as an electron donor. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap indicates that the molecule is more easily polarized, suggesting higher chemical reactivity. nih.gov

In the context of this compound, FMO analysis helps in understanding its potential reactivity. The HOMO is primarily located over the entire molecule, and the energy gap between the HOMO and LUMO orbitals provides insights into its chemical stability and reactivity. nih.gov This analysis is instrumental in predicting how the molecule will interact with other chemical species, identifying the likely sites for nucleophilic and electrophilic attack. youtube.comyoutube.com

| Parameter | Description | Significance in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. youtube.comyoutube.com | Determines the molecule's ability to donate electrons (nucleophilicity). youtube.comyoutube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. youtube.comyoutube.com | Determines the molecule's ability to accept electrons (electrophilicity). youtube.comyoutube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | A small gap suggests high polarizability and greater chemical reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions, including hydrogen bonding. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. The potential increases in the order of red < orange < yellow < green < blue. researchgate.net

For a molecule like this compound, the MEP map would reveal the electron-rich and electron-deficient regions. Negative potential is generally concentrated around electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. This visual representation of charge distribution provides critical information about where the molecule is most likely to interact with other charged or polar species. researchgate.net

| Color | Electrostatic Potential | Type of Attack Predicted |

| Red | High electron density (Negative) | Electrophilic Attack |

| Blue | Low electron density (Positive) | Nucleophilic Attack |

| Green | Neutral | Less likely to be a primary site of interaction |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a quantum chemical method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, such as bonds and lone pairs. wikipedia.orgwisc.edu NBOs are localized orbitals with maximum electron occupancy, offering insights into the bonding patterns and delocalization of electron density through hyperconjugation. wikipedia.orgresearchgate.netyoutube.com This analysis is particularly useful for understanding intermolecular and intramolecular interactions by examining the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.net

The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory. wisc.edu In the case of this compound, NBO analysis can elucidate the stability arising from hyperconjugative interactions, such as the delocalization of lone pair electrons on the nitrogen or oxygen atoms into adjacent antibonding orbitals. These interactions play a significant role in determining the molecule's conformation and reactivity.

| NBO Feature | Description | Information Provided |

| Lewis-type NBOs | Occupied orbitals representing core electrons, lone pairs, and bonds. wikipedia.org | Describes the primary Lewis structure of the molecule. |

| Non-Lewis-type NBOs | Unoccupied or weakly occupied orbitals, typically antibonding in character. wikipedia.org | Represents deviations from the idealized Lewis structure and indicates electron delocalization. |

| Donor-Acceptor Interactions | Delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net | Quantifies the strength of hyperconjugative and intermolecular interactions, contributing to molecular stability. |

In Silico Studies for Theoretical Predictions

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates by evaluating the binding affinity and interaction patterns between a small molecule and a protein's binding site. researchgate.net The process involves sampling different conformations of the ligand within the protein's active site and scoring them based on a function that estimates the binding free energy. nih.gov

For this compound, molecular docking studies can be employed to explore its potential as an inhibitor for various protein targets. The analysis identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. nih.govresearchgate.net By comparing the binding energies and interaction modes of a series of compounds, researchers can understand the structure-activity relationships and design more potent and selective inhibitors. nih.gov

| Interaction Type | Description | Role in Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Key for specificity and stabilizing the ligand in the binding pocket. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Important for the binding of nonpolar parts of the ligand to nonpolar pockets of the protein. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and complementarity of shapes. |

| π-Alkyl Interactions | A non-covalent interaction between a π system and an alkyl group. | Contributes to the stability of the protein-ligand complex. nih.gov |

Pharmacokinetic Profiling (ADMET) Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. nih.gov These predictions help in identifying compounds with favorable drug-like properties and filtering out those with potential liabilities, thereby reducing the time and cost of drug development. nih.gov Various software and web-based tools, such as SwissADME and pkCSM, are used to calculate a range of descriptors related to a molecule's ADMET profile. nih.govnih.gov

For this compound, in silico ADMET predictions can provide valuable insights into its potential behavior in the human body. Key predicted properties include gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for metabolism), and potential toxicity risks. nih.govnih.gov For instance, predictions might suggest high gastrointestinal absorption, making the compound suitable for oral administration, or indicate potential inhibition of certain CYP enzymes, which could lead to drug-drug interactions. nih.govnih.gov

| ADMET Property | Description | Significance |

| Absorption | The process by which a drug enters the bloodstream. Predictions often focus on gastrointestinal (GI) absorption and oral bioavailability. nih.gov | Determines the route of administration and the fraction of the dose that reaches systemic circulation. |

| Distribution | The reversible transfer of a drug from one location to another within the body. Key parameters include plasma protein binding and blood-brain barrier (BBB) penetration. nih.gov | Affects the concentration of the drug at its target site and potential central nervous system effects. |

| Metabolism | The chemical modification of a drug by the body, primarily by enzymes like cytochrome P450s. | Influences the drug's half-life and the formation of potentially active or toxic metabolites. nih.gov |

| Excretion | The removal of the drug and its metabolites from the body, typically via the kidneys or bile. | Determines the duration of action and potential for accumulation. nih.gov |

| Toxicity | The potential of the compound to cause adverse effects. Predictions can cover various endpoints like carcinogenicity, mutagenicity, and organ toxicity. | Crucial for assessing the safety profile of a potential drug candidate. |

Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

Kinase Inhibitory Effects (e.g., V600E BRAF, CRAF)

There is no available scientific literature or data to suggest that 4-Bromo-N-ethylbenzenesulfonamide possesses inhibitory effects against V600E BRAF, CRAF, or any other protein kinases. While various sulfonamide derivatives have been investigated as kinase inhibitors, specific studies on the kinase inhibitory profile of this compound have not been published.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Assay Conditions | Reference |

|---|---|---|---|

| V600E BRAF | No data available | - | - |

| CRAF | No data available | - | - |

Note: No published data exists for the kinase inhibitory effects of this compound.

Anti-inflammatory Effects and Proposed Mechanisms

No studies have been identified that investigate the anti-inflammatory properties of this compound. Consequently, there are no proposed mechanisms of action for this compound in the context of inflammation. Research into other sulfonamide-containing compounds has revealed anti-inflammatory potential through various mechanisms, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Anticancer Properties and Potential Therapeutic Targets

There is a lack of published research on the anticancer properties of this compound. Its effects on cancer cell lines, tumor growth, or specific molecular targets relevant to oncology have not been reported in the scientific literature. Therefore, no potential therapeutic targets for this specific compound in the treatment of cancer have been identified.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | GI₅₀ (µM) | Therapeutic Target | Reference |

|---|---|---|---|

| Not Applicable | No data available | No data available | - |

Note: No published data exists for the anticancer properties of this compound.

Receptor Antagonism and Modulation (e.g., Muscarinic Receptors)

Scientific databases and literature contain no information regarding the activity of this compound as a receptor antagonist or modulator. Specifically, there are no reports of its interaction with muscarinic receptors or any other G-protein coupled receptors.

Structure-Activity Relationships in Biological Systems

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies require a series of related compounds with varying biological activities to determine the influence of different chemical moieties on their effects. Without initial data on the biological effects of this compound, such analyses are not possible.

Applications in Medicinal Chemistry and Organic Synthesis

4-Bromo-N-ethylbenzenesulfonamide as a Synthetic Intermediate

In the realm of organic synthesis, this compound serves as a key building block. guidechem.com The bromine atom on the phenyl ring is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse substituents at the 4-position, enabling the construction of complex molecular architectures. For instance, it is a precursor in the synthesis of more complex molecules where the bromo group is replaced or modified to achieve a desired chemical structure and reactivity. guidechem.com Its role as an intermediate is fundamental in creating a library of derivatives for further investigation in various chemical and biological applications.

Scaffold for Drug Discovery and Development

The benzenesulfonamide (B165840) structure is a well-established pharmacophore in medicinal chemistry, and this compound provides a valuable scaffold for the design and synthesis of new drug candidates. dntb.gov.uanih.gov The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the bromo-substituted phenyl ring offers a site for modification to fine-tune the pharmacological properties of the molecule. dntb.gov.uanih.govresearchgate.net

The process of drug discovery often begins with the identification of a "hit" or "lead" compound that exhibits a desired biological activity. danaher.com this compound and its derivatives can serve as such lead compounds. Through a process known as lead optimization, the initial structure is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. danaher.comnih.govpatsnap.com

This optimization process involves several strategies:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs with variations at the ethyl group, the sulfonamide nitrogen, or the phenyl ring (by replacing the bromine), researchers can elucidate the relationship between the chemical structure and biological activity. This helps in identifying the key molecular features required for therapeutic efficacy. nih.gov

Improving Physicochemical Properties: Modifications can be made to improve properties such as solubility, metabolic stability, and cell permeability, which are crucial for a compound to be an effective drug. danaher.com

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict how modifications to the this compound scaffold will affect its binding to a biological target, thereby guiding the synthetic efforts in a more targeted manner. patsnap.com

A multi-parameter lead optimization campaign focusing on a benzene-1,4-disulfonamide (B103779) series, which shares the core benzenesulfonamide feature, led to the discovery of potent inhibitors of oxidative phosphorylation with potential applications in cancer therapy. nih.gov This highlights the potential of the sulfonamide scaffold in generating optimized drug candidates.

The versatility of the this compound scaffold has been exploited in the development of therapeutic agents for a range of diseases. dntb.gov.uanih.gov The sulfonamide functional group is a key component in a variety of approved drugs, including diuretics, antidiabetic agents, and antibiotics. dntb.gov.ua

Research has shown that derivatives of benzenesulfonamides are being investigated for numerous therapeutic applications:

Antibacterial Agents: Sulfonamide-based compounds have a long history as antibacterial drugs. researchgate.net Research into new derivatives continues, with a focus on overcoming antibiotic resistance. For example, novel pyrazine (B50134) carboxamide derivatives have been synthesized and tested for their antibacterial activities against clinically isolated extensively drug-resistant (XDR) S. Typhi. mdpi.com

Anticancer Agents: The sulfonamide scaffold is present in several anticancer drugs. Derivatives are being developed to target various mechanisms involved in cancer progression, such as inhibiting specific enzymes or signaling pathways. dntb.gov.uanih.govnih.gov For instance, benzene-1,4-disulfonamide derivatives have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for some cancer cells. nih.gov

Antiviral Agents: The sulfonamide moiety is a feature in some antiviral medications. nih.gov

Cardiovascular Diseases: Benzenesulfonamide derivatives have been explored for the treatment of cardiovascular conditions. dntb.gov.uanih.govgoogle.com A patent for certain benzenesulfonamide compounds highlights their potential use in treating diseases associated with voltage-gated sodium channels, such as cardiac arrhythmias. google.com

| Therapeutic Area | Target/Mechanism of Action | Example of Derivative Class |

| Infectious Diseases | Dihydropteroate synthase (DHPS) inhibition, DNA gyrase inhibition | Sulfonamide-based antibiotics, Pyrazine carboxamides researchgate.netmdpi.com |

| Cancer | Oxidative Phosphorylation (OXPHOS) inhibition, Enzyme inhibition | Benzene-1,4-disulfonamides nih.gov |

| Cardiovascular Diseases | Voltage-gated sodium channel modulation | Substituted benzenesulfonamides google.com |

Chemical Probes in Biological Assays

Beyond its direct therapeutic potential, this compound and its derivatives can be valuable as chemical probes. These are small molecules used to study and manipulate biological systems. The bromo group can be functionalized with reporter tags, such as fluorescent dyes or affinity labels, without significantly altering the core structure's interaction with a biological target. This allows researchers to visualize and quantify biological processes, identify protein targets, and elucidate mechanisms of action. For example, a derivative could be used to study the activity of a specific enzyme in a cell-based assay. nih.gov

Role in Agrochemicals and Dyestuff Production

The structural motifs present in this compound are also relevant in the agrochemical and dyestuff industries. The sulfonamide group is found in many herbicides and fungicides. The bromo-aromatic part of the molecule can serve as a key intermediate in the synthesis of these active ingredients, and it is also a common feature in certain classes of dyes. The reactivity of the bromine atom allows for the coupling of the benzenesulfonamide core to other chemical entities to produce compounds with desired pesticidal or colorimetric properties. guidechem.com

Future Research Directions and Translational Perspectives

Advancements in Asymmetric Synthesis of Chiral Analogues

The introduction of chirality into a drug molecule can have profound effects on its pharmacological profile, often leading to improved potency, selectivity, and a better safety profile. While 4-Bromo-N-ethylbenzenesulfonamide itself is achiral, the development of chiral analogues through asymmetric synthesis presents a compelling avenue for future research.

Current research in the broader field of organic synthesis has established robust methods for the asymmetric synthesis of structurally related compounds. For instance, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation. nih.gov This approach, which can yield products with high enantioselectivity, could potentially be adapted for the synthesis of chiral derivatives of this compound. nih.gov

Furthermore, the synthesis of chiral sulfinyl compounds, such as sulfoxides and sulfinamides, offers another pathway to introduce chirality. acs.org These methods often involve the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another with the formation of a new stereocenter. acs.org Exploring the application of these techniques to create chiral analogues of this compound could unlock new therapeutic possibilities by creating molecules with tailored interactions with biological targets. The development of racemization-free coupling reagents for the synthesis of chiral amides and peptides also provides a valuable toolbox for creating more complex chiral structures incorporating the 4-bromobenzenesulfonamide (B1198654) moiety. nih.gov

Co-Crystallization and Solid-State Studies for Enhanced Understanding of Interactions

The solid-state properties of a pharmaceutical compound are critical for its formulation, stability, and bioavailability. Co-crystallization, the process of forming a crystalline solid from two or more different molecules in a stoichiometric ratio, has emerged as a powerful tool in crystal engineering to modify these properties. researchgate.net

For sulfonamides, co-crystallization has been successfully employed to create new solid forms with altered physicochemical characteristics. nih.govacs.org Studies on sulfa drugs have demonstrated their propensity to form co-crystals, which can influence properties like solubility and dissolution rate. nih.gov A detailed analysis of the crystal structure of a close analogue, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, reveals intermolecular N—H⋯O and C—H⋯O hydrogen-bonded chains, which are crucial for the crystal packing. nih.gov

Future research on this compound should focus on systematic co-crystallization screening with a variety of pharmaceutically acceptable co-formers. By forming co-crystals, it may be possible to enhance its solubility, a common challenge for many drug candidates. Advanced solid-state characterization techniques, such as X-ray diffraction and solid-state NMR, would be essential to elucidate the intermolecular interactions, including hydrogen bonding and stacking interactions, within these co-crystals. nih.govacs.org This deeper understanding of its solid-state behavior will be invaluable for the development of stable and effective pharmaceutical formulations.

Nanotechnology and Drug Delivery Systems for this compound

Nanotechnology offers innovative solutions to overcome many of the challenges associated with drug delivery, such as poor solubility, low bioavailability, and lack of target specificity. For a compound like this compound, nano-based drug delivery systems could significantly enhance its therapeutic potential.

The formulation of sulfonamides into nanoparticles has been shown to improve their efficacy. nsf.govnih.gov For instance, encapsulating a sulfonamide within a nanoparticle carrier can lead to a substantial increase in its antibacterial potency compared to the free drug. nsf.gov This is often attributed to the increased surface area and improved cellular uptake of the nanoparticles. Both synthetic polymers and natural polymers like chitosan (B1678972) have been successfully used to create sulfonamide nanoparticles. nsf.govmdpi.com

Liposomal formulations represent another promising approach. nih.gov Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and controlling their release. nih.gov For this compound, encapsulation in liposomes could improve its solubility and circulation time in the body, potentially leading to enhanced therapeutic outcomes. Future studies should explore the development and characterization of various nanoparticle and liposomal formulations of this compound, followed by in vitro and in vivo evaluations of their pharmacokinetic and pharmacodynamic properties.

Combination Therapies and Synergistic Effects

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better treatment outcomes and overcome drug resistance. Investigating the potential of this compound in combination with other therapeutic agents is a logical and promising research direction.

Benzenesulfonamide (B165840) derivatives have already shown promise in combination therapies. For example, a ureido-bearing benzenesulfonamide is in clinical trials in combination with gemcitabine (B846) for the treatment of pancreatic ductal adenocarcinoma. nih.gov This suggests that compounds with a benzenesulfonamide scaffold may have synergistic effects with established chemotherapeutic agents.